molecular formula C20H18F3N3O3 B11483512 N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-3-methylbenzamide

N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-3-methylbenzamide

Cat. No.: B11483512
M. Wt: 405.4 g/mol
InChI Key: IVKYPOKXJZTEOS-UHFFFAOYSA-N
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Description

N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-3-methylbenzamide, also known by its chemical formula C14H14F3N3O3, is a synthetic compound with interesting properties. Let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes: The synthetic routes for N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-3-methylbenzamide involve carefully designed reactions. While I don’t have specific details on the exact synthetic pathways, researchers typically employ organic synthesis techniques to assemble the compound.

Industrial Production: For industrial production, manufacturers may use optimized processes to scale up production. These methods often involve cost-effective reagents and efficient reaction conditions.

Chemical Reactions Analysis

Reaction Types: N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-3-methylbenzamide likely undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups using oxidizing agents.

    Reduction: Reduction of carbonyl groups or other functional groups.

    Substitution: Replacement of specific atoms or groups with others.

Common Reagents and Conditions: Common reagents include oxidants (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary based on the specific transformation.

Major Products: The major products formed during these reactions depend on the specific reaction type. For example, reduction may yield an amine derivative, while oxidation could lead to a carboxylic acid or an ester.

Scientific Research Applications

N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-3-methylbenzamide finds applications in various fields:

    Chemistry: As a synthetic intermediate or building block.

    Biology: It may serve as a probe for studying biological processes.

    Medicine: Researchers explore its potential as a drug candidate.

    Industry: It could be used in materials science or other industrial applications.

Mechanism of Action

The compound’s mechanism of action involves interactions with specific molecular targets or pathways. Unfortunately, I don’t have detailed information on this aspect. Further research would be needed to elucidate its precise effects.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-3-methylbenzamide with related structures. Its uniqueness may lie in its specific substitution pattern, functional groups, or reactivity.

Remember that this compound’s properties and applications are subject to ongoing research, and new findings may emerge.

Properties

Molecular Formula

C20H18F3N3O3

Molecular Weight

405.4 g/mol

IUPAC Name

N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-3-methylbenzamide

InChI

InChI=1S/C20H18F3N3O3/c1-13-6-5-9-15(12-13)16(27)24-19(20(21,22)23)17(28)26(18(29)25-19)11-10-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,24,27)(H,25,29)

InChI Key

IVKYPOKXJZTEOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2(C(=O)N(C(=O)N2)CCC3=CC=CC=C3)C(F)(F)F

Origin of Product

United States

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